molecular formula C5H8N4O4 B15215468 (2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid

(2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid

Cat. No.: B15215468
M. Wt: 188.14 g/mol
InChI Key: BQOGSUPGMSZTOL-REOHCLBHSA-N
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Description

(2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid is a compound with a unique structure that includes an amino group, a propanoic acid moiety, and a triazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid typically involves the reaction of an appropriate amino acid derivative with a triazolidinone precursor. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the triazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The triazolidinone ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can lead to partially or fully reduced triazolidinone rings.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quisqualic acid: Another compound with a similar structure, known for its role as an agonist of certain glutamate receptors.

    (2S)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid:

Uniqueness

(2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid is unique due to its specific combination of functional groups and the presence of the triazolidinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H8N4O4

Molecular Weight

188.14 g/mol

IUPAC Name

(2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid

InChI

InChI=1S/C5H8N4O4/c6-2(3(10)11)1-9-5(13)7-4(12)8-9/h2H,1,6H2,(H,10,11)(H2,7,8,12,13)/t2-/m0/s1

InChI Key

BQOGSUPGMSZTOL-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)N1C(=O)NC(=O)N1

Canonical SMILES

C(C(C(=O)O)N)N1C(=O)NC(=O)N1

Origin of Product

United States

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